

Antimony(III) iodide versus other metal halides for perovskite synthesis

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Antimony(III) Iodide in Perovskite Synthesis: A Comparative Guide

The rapid evolution of perovskite solar cells has been dominated by lead-based materials, which consistently deliver high power conversion efficiencies (PCEs). However, the inherent toxicity of lead and the instability of these devices under environmental stressors have prompted a surge in research for viable, lead-free alternatives. Among the contenders, antimony(III) iodide (Sbl3) has emerged as a promising candidate, offering a pathway to more stable and environmentally benign perovskite photovoltaics. This guide provides a comprehensive comparison of antimony-based perovskites with their lead- and tin-based counterparts, supported by experimental data and detailed protocols.

Performance Comparison of Metal Halide Perovskites

Antimony-based perovskite solar cells, while currently trailing behind lead-based devices in terms of peak efficiency, exhibit significant advantages in stability. Tin-based perovskites, another lead-free alternative, have shown competitive efficiencies but are notoriously unstable in ambient conditions. The following table summarizes key performance metrics for representative perovskite solar cells based on antimony, lead, and tin.



| Parameter | Antimony-based (Cs₃Sb₂l∍) | Lead-based (MAPbl₃) | Tin-based (MASnl₃) |
|--------------------------------------|--|--|-------------------------------|
| Power Conversion Efficiency (PCE) | ~2.63%[1] | >25%[2] | >10%[2] |
| Open-Circuit Voltage (Voc) | ~0.80 V[1] | ~1.1 V | ~0.887 V[2] |
| Short-Circuit Current Density (Jsc) | ~4.57 mA/cm ² [1] | >25 mA/cm ² | ~14.02 mA/cm ² [2] |
| Fill Factor (FF) | ~0.72[1] | >80% | ~83.72%[2] |
| Bandgap (Eg) | ~2.05 eV[3][4] | ~1.6 eV | ~1.3 eV |
| Stability (Ambient Air) | High (retains ~90% of initial PCE after 1800 hours)[5] | Moderate (degrades in hours to days without encapsulation) | Low (rapid degradation)[5] |
| Toxicity | Low | High | Low |

Experimental Protocols

The synthesis of high-quality perovskite thin films is critical for device performance. Solution-based methods, particularly one-step spin coating, are widely employed for their simplicity and scalability.

Synthesis of Antimony-Based Perovskite (Cs₃Sb₂I₉) Thin Film

This protocol describes a one-step solution process for the fabrication of layered Cs₃Sb₂l₉ films.[1]

Precursor Solution Preparation:

• Dissolve Cesium Iodide (CsI) and **Antimony(III) Iodide** (SbI₃) in a suitable solvent such as Dimethylformamide (DMF) or a mixture of DMF and Dimethyl Sulfoxide (DMSO).



 A hydrochloric acid-assisted technique can be employed to facilitate the formation of the desired layered phase at a lower temperature.

Thin Film Deposition:

- Clean the substrate (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol.
- Deposit an electron transport layer (e.g., compact TiO₂) onto the substrate.
- Spin-coat the Cs₃Sb₂I₉ precursor solution onto the substrate.
- During the spin-coating process, an anti-solvent (e.g., anisole) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[1]
- Anneal the film at a relatively low temperature (e.g., 200 °C) to remove residual solvent and improve crystallinity.[1]

Synthesis of Lead-Based Perovskite (MAPbl₃) Thin Film

The following is a typical one-step spin-coating protocol for MAPbI₃.[6]

Precursor Solution Preparation:

• Dissolve Methylammonium Iodide (MAI) and Lead(II) Iodide (PbI₂) in a 1:1 molar ratio in a solvent mixture of DMF and DMSO.

Thin Film Deposition:

- Prepare the substrate as described for the antimony-based perovskite.
- Spin-coat the MAPbl₃ precursor solution onto the substrate.
- An anti-solvent, such as toluene or chlorobenzene, is typically dripped onto the substrate during spinning to promote the formation of a dense and uniform film.[7]
- Anneal the film on a hotplate at approximately 100°C for 10 minutes.



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Synthesis of Tin-Based Perovskite (MASnI₃) Thin Film

Tin-based perovskites require careful handling due to the rapid oxidation of Sn²⁺ to Sn⁴⁺.

Precursor Solution Preparation:

• Dissolve Methylammonium Iodide (MAI) and Tin(II) Iodide (SnI₂) in a solvent like DMF. Additives such as SnF₂ are often included to inhibit oxidation and improve film quality.

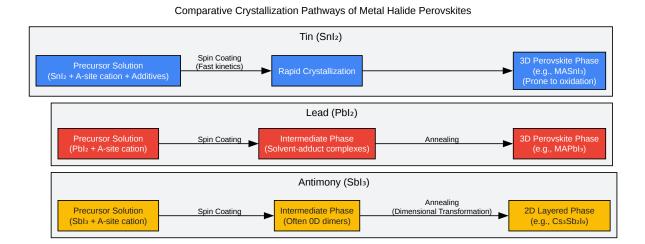
Thin Film Deposition:

- Follow the same substrate preparation and electron transport layer deposition steps.
- Spin-coat the MASnI₃ precursor solution in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation.
- Utilize an anti-solvent dripping step during spin-coating.
- Anneal the film at a moderate temperature (e.g., 70-100°C).

Comparative Crystallization Pathway

The crystallization process is a critical factor influencing the morphology, and consequently, the performance of the perovskite film. The metal halide used significantly affects this pathway.





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Caption: Comparative crystallization pathways for perovskites.

Conclusion

Antimony(III) iodide presents a compelling alternative to lead(II) iodide for perovskite synthesis, primarily due to its lower toxicity and the significantly enhanced stability of the resulting devices. While the power conversion efficiencies of antimony-based perovskites are currently lower than their lead-based counterparts, ongoing research into composition engineering and device architecture optimization is steadily closing this gap. For applications where long-term stability and environmental safety are paramount, antimony-based perovskites hold considerable promise. Tin-based perovskites, although lead-free, face significant hurdles related to their poor stability, which currently limits their practical application. Further research into stabilizing tin-based compositions is necessary for them to become a widely viable alternative.



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